molecular formula C23H34N6O2S B11262945 3-(4-Ethylpiperazin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine

3-(4-Ethylpiperazin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine

Cat. No.: B11262945
M. Wt: 458.6 g/mol
InChI Key: XOYKFIYIJALSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethylpiperazin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine is a complex organic compound that features a pyridazine core substituted with piperazine and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylpiperazin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the piperazine and sulfonyl groups under controlled conditions. Common reagents used in these reactions include piperazine derivatives, sulfonyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylpiperazin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

    Substitution: Nucleophilic substitution reactions can be used to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(4-Ethylpiperazin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Ethylpiperazin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethylpiperazin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazine is unique due to its specific substitution pattern on the pyridazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H34N6O2S

Molecular Weight

458.6 g/mol

IUPAC Name

3-(4-ethylpiperazin-1-yl)-6-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazine

InChI

InChI=1S/C23H34N6O2S/c1-5-26-8-10-27(11-9-26)22-6-7-23(25-24-22)28-12-14-29(15-13-28)32(30,31)21-17-19(3)18(2)16-20(21)4/h6-7,16-17H,5,8-15H2,1-4H3

InChI Key

XOYKFIYIJALSAK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C(=C4)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.